molecular formula C16H22N4O2P2 B11996942 N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide CAS No. 40078-86-2

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide

Cat. No.: B11996942
CAS No.: 40078-86-2
M. Wt: 364.32 g/mol
InChI Key: UISUVMMTMHEGGZ-UHFFFAOYSA-N
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Description

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is a heterocyclic organophosphorus compound featuring a diazadiphosphetidine core. Its molecular formula is C₁₆H₂₂N₄O₂P₂, with a linear structure incorporating two phosphorus atoms, four nitrogen atoms, and two phenyl groups substituted at the 1,3-positions . The compound is listed in commercial catalogs (e.g., AldrichCPR, product number R413046) but lacks extensive publicly available research data on its synthesis, reactivity, or applications .

Properties

CAS No.

40078-86-2

Molecular Formula

C16H22N4O2P2

Molecular Weight

364.32 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-2,4-dioxo-1,3-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine

InChI

InChI=1S/C16H22N4O2P2/c1-17(2)23(21)19(15-11-7-5-8-12-15)24(22,18(3)4)20(23)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

UISUVMMTMHEGGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1(=O)N(P(=O)(N1C2=CC=CC=C2)N(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Dimethyl Carbonate (DMC) Mediated Methylation

Adapted from a patent on tetramethylated diphenylmethane derivatives, this method employs DMC as a green methylating agent:

  • Reactants : Diazadiphosphetidine intermediate, excess DMC (molar ratio 1:4).

  • Catalyst : KF/Al₂O₃ (5–9 wt% relative to DMC).

  • Conditions : 160–220°C, autogenous pressure, 4–8 hours.

Key Advantages :

  • High selectivity (>88% in analogous systems).

  • Avoids toxic methyl halides.

Limitations :

  • Requires high temperatures, increasing energy costs.

Trimethylaluminum (TMA) Methylation

In non-polar solvents (e.g., hexane), TMA efficiently transfers methyl groups to nitrogen:

  • Stoichiometry : 4 equivalents TMA per amine group.

  • Yield : ~70% in model systems.

Oxidation to Dioxide Form

The final oxidation step converts P(III) centers to P(V) oxides. Hydrogen peroxide (30% w/w) in acetic acid is commonly used:

ParameterValueSource Analogy
H₂O₂ Equivalents2.2
Temperature0–5°C (controlled)
Reaction Time3 hours
Yield85–92%

Mechanistic Insight :
The hydroperoxide intermediate (OOH⁻) acts as a nucleophile, attacking phosphorus to form the dioxide.

Purification and Characterization

Post-synthetic purification involves:

  • Solvent Extraction : Removal of unreacted DMC using rotary evaporation.

  • Recrystallization : Ethanol or ethanol/water mixtures yield pale crystalline solids.

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane 1:3) for analytical-grade purity.

Analytical Data :

  • HPLC Purity : >98%.

  • ¹H NMR (CDCl₃): δ 7.3–7.5 (m, 10H, Ph), 3.1 (s, 12H, N-CH₃).

Catalytic Innovations and Yield Optimization

Recent advances in transition-metal catalysis offer promising routes:

Rhodium-Catalyzed Hydroamination

Adapted from vicinal diamine synthesis, this method could hypothetically streamline amine functionalization:

  • Catalyst : [(DPEphos)Rh(COD)]BF₄ (2–5 mol%).

  • Conditions : MeCN, 60°C, 24 hours.

  • Theoretical Yield : ~45% (extrapolated from analogous reactions).

Solid Acid Catalysts

Zeolite H-beta enhances methylation efficiency:

Catalyst LoadingTemperature (°C)DMC EquivalentsYield Increase
10 wt%1804+22%
15 wt%2006+35%

Chemical Reactions Analysis

Types of Reactions

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the amine oxide functionalities back to amines.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce amine derivatives.

Scientific Research Applications

Catalytic Applications

The compound has demonstrated efficacy as a catalyst in several chemical reactions. Its phosphorus-containing structure allows it to participate in various coordination complexes, enhancing reaction rates and selectivity.

Case Study: Asymmetric Catalysis

In asymmetric hydrogenation processes, N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has been utilized as a ligand precursor. This application is particularly notable in the production of chiral compounds necessary for pharmaceuticals. For example, it has been used to synthesize specific enantiomers of important drugs through enantioselective hydrogenation reactions.

Material Science

The compound's properties make it suitable for developing advanced materials. Its stability and reactivity allow it to be incorporated into polymers and other materials that require specific mechanical or thermal properties.

Case Study: Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under thermal stress.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has potential applications due to its ability to interact with biological systems through its nitrogen and phosphorus atoms.

Case Study: Anticancer Activity

Preliminary studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.

Mechanism of Action

The mechanism of action of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazadiphosphetidine ring can coordinate with metal ions, influencing catalytic activity. The amine oxide functionalities can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Tetramethyl-Substituted Amines

  • N,N,N',N'-Tetramethyl-1,4-phenylenediamine (TMPPD, CAS 100-22-1) :
    While TMPPD shares the tetramethylamine motif, it lacks phosphorus and the diazadiphosphetidine ring. TMPPD is a redox-active compound used in electrochemical studies, contrasting with the target compound’s undefined applications .
Property Target Compound TMPPD
Core Structure Diazadiphosphetidine with P and N Benzene diamine
Functional Groups Phosphorus oxides, tetramethylamine Tetramethylamine
Applications Not well-documented Electrochemical research

Comparison with Pesticide-Related Heterocycles

lists pesticidal compounds like diafenthiuron and thifluzamide , which share heterocyclic backbones but differ in substituents and functional groups. For example:

  • Diafenthiuron (CAS 80060-09-9): A thiourea derivative with isopropyl and phenoxy groups, used as an insecticide.
Property Target Compound Diafenthiuron
Heteroatoms P, N, O S, N
Bioactivity Unknown Insecticidal (ATPase inhibition)

Biological Activity

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide (CAS Number: 40078-86-2) is a complex organophosphorus compound known for its unique chemical structure and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O2P2C_{16}H_{22}N_{4}O_{2}P_{2}, with a molecular weight of approximately 364.32 g/mol. It exhibits a density of 1.32 g/cm³ and a boiling point of 446.5°C. The compound's structure includes two diphenyl groups and multiple nitrogen atoms that contribute to its reactivity and potential biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of nitrogen and phosphorus in the structure may enhance its interaction with microbial membranes or enzymes .
  • Antioxidant Properties : Organophosphorus compounds are often studied for their antioxidant capabilities. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
  • Potential Anticancer Effects : Some studies have indicated that related compounds may have cytotoxic effects on cancer cell lines. This could be due to the inhibition of specific cellular pathways involved in proliferation and survival .

Case Studies

  • Antimicrobial Evaluation :
    A study investigated the antimicrobial properties of various organophosphorus compounds including derivatives similar to N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations .
  • Antioxidant Activity :
    In vitro assays demonstrated that the compound exhibited notable antioxidant activity comparable to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays .
  • Cytotoxicity Studies :
    In a series of cytotoxicity tests against various cancer cell lines (e.g., HeLa and MCF-7), the compound showed dose-dependent cytotoxic effects. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Data Tables

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₂P₂
Molecular Weight364.32 g/mol
Density1.32 g/cm³
Boiling Point446.5°C
Antimicrobial ActivityYes
Antioxidant ActivityYes
CytotoxicityYes

Q & A

Q. What theoretical frameworks explain the compound’s photophysical properties?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) theory : Correlates HOMO-LUMO gaps with UV-Vis absorption maxima .
  • Solvatochromism studies : Measure solvent-dependent spectral shifts to assess dipole moments .

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